molecular formula C11H9F3O3 B13772752 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-77-4

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B13772752
CAS No.: 898787-77-4
M. Wt: 246.18 g/mol
InChI Key: JZHOGTMRQWYMRI-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through several methods. One common approach involves the reaction of 3-acetoxybenzaldehyde with trifluoroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

CAS No.

898787-77-4

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

[3-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate

InChI

InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-3-8(5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3

InChI Key

JZHOGTMRQWYMRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=O)C(F)(F)F

Origin of Product

United States

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